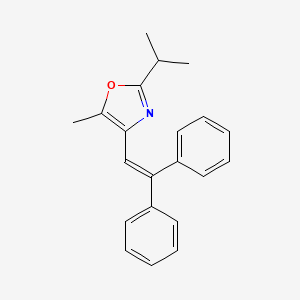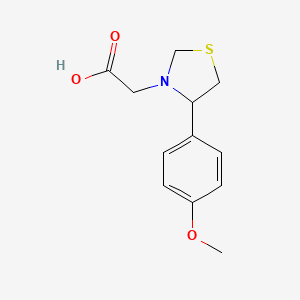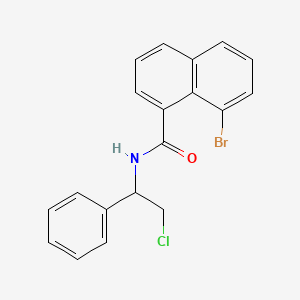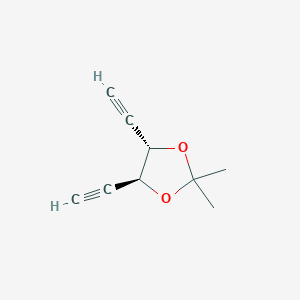![molecular formula C11H16O4 B14222447 2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- CAS No. 828916-66-1](/img/structure/B14222447.png)
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- is an organic compound with a unique structure that combines a furanone ring with a tetrahydrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- typically involves the reaction of 2(5H)-furanone with 3-(tetrahydro-2-furanyl)propyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the furanone ring to a dihydrofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
3-(tetrahydro-2-furanyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a furanone ring.
4-iodo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide: Contains a tetrahydrofuran moiety but with different functional groups.
Uniqueness
2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]- is unique due to its combination of a furanone ring and a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
828916-66-1 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
3-[3-(oxolan-2-yl)propoxy]-2H-furan-5-one |
InChI |
InChI=1S/C11H16O4/c12-11-7-10(8-15-11)14-6-2-4-9-3-1-5-13-9/h7,9H,1-6,8H2 |
Clave InChI |
QOJHIPDDILJYHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CCCOC2=CC(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


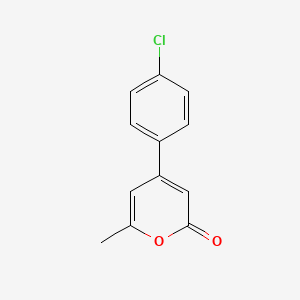
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
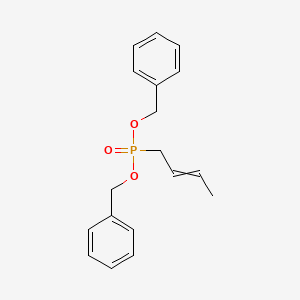
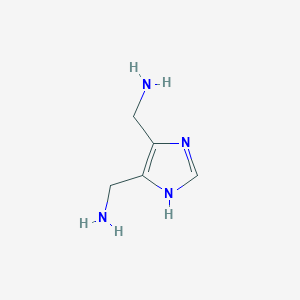
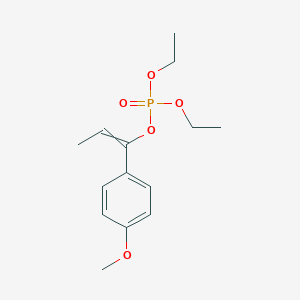

![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)
![Trimethyl-[3-methyl-2-(trimethylstannylmethyl)but-2-enyl]stannane](/img/structure/B14222409.png)
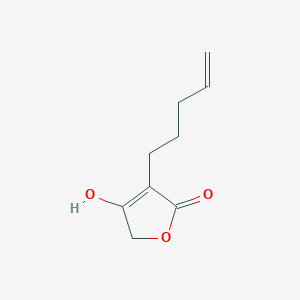
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)
